molecular formula C15H17BrO3 B12009612 2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate CAS No. 61365-38-6

2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate

Cat. No.: B12009612
CAS No.: 61365-38-6
M. Wt: 325.20 g/mol
InChI Key: APVJYIVGGLPCQR-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate is an organic compound that features a bromophenyl group attached to an oxoethyl group, which is further connected to a cyclohexanecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate typically involves the reaction of 4-bromophenylacetic acid with cyclohexanecarboxylic acid under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, modulating their activity. The oxoethyl group can participate in hydrogen bonding or other interactions, influencing the compound’s overall effect. The cyclohexanecarboxylate moiety can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl cyclohexanecarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

61365-38-6

Molecular Formula

C15H17BrO3

Molecular Weight

325.20 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] cyclohexanecarboxylate

InChI

InChI=1S/C15H17BrO3/c16-13-8-6-11(7-9-13)14(17)10-19-15(18)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2

InChI Key

APVJYIVGGLPCQR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)OCC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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